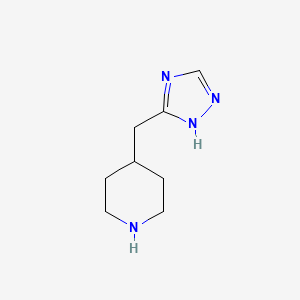
1,3-Dimethyl-1H-pyrazole-4-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group onto the pyrazole ring .
Industrial Production Methods
Industrial production of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the aldehyde group but shares the pyrazole core structure.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure with a different substitution pattern on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-4-carboxaldehyde: Contains a carboxaldehyde group at a different position on the pyrazole ring.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aldehyde group and the dimethyl-substituted pyrazole ring provides a distinct combination of functional groups that can be exploited in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-(1,3-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3 |
Clave InChI |
FXHRSRBRVHDHOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)





![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)

![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)



